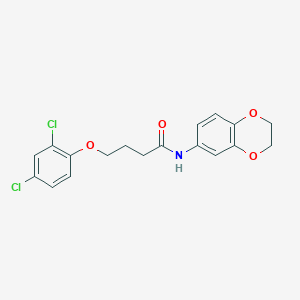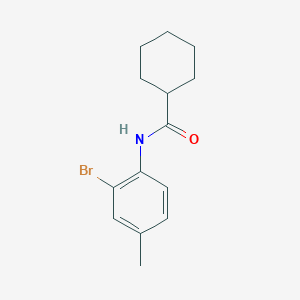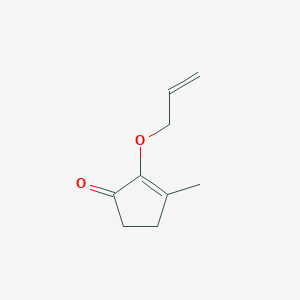
(3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by its complex structure, which includes a chromenone core, a chloro-phenoxy group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid typically involves multiple steps. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the chloro-phenoxy group and the acetic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of advanced technologies such as automated reactors and in-line monitoring systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical and physical properties.
Substitution: The chloro-phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield different chromenone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In the medical field, this compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases and conditions, as well as its mechanism of action at the molecular level.
Industry
In industry, this compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of (3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(4-Bromo-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid
- (3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid
- (3-(4-Methyl-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid
Uniqueness
(3-(4-Chloro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)-acetic acid is unique due to the presence of the chloro-phenoxy group, which imparts specific chemical and physical properties
Propiedades
Fórmula molecular |
C18H13ClO6 |
|---|---|
Peso molecular |
360.7 g/mol |
Nombre IUPAC |
2-[3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C18H13ClO6/c1-10-18(25-12-4-2-11(19)3-5-12)17(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H,20,21) |
Clave InChI |
QEBVVDWYFAONRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)

![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)



![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)
![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)
